1-(Cbz-amino)cyclohexanecarboxylic acid

Vue d'ensemble

Description

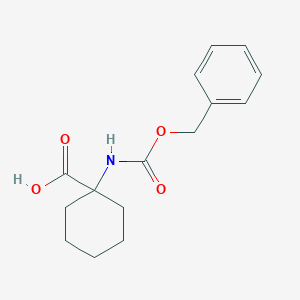

1-(Cbz-amino)cyclohexanecarboxylic acid, also known as 1-{[(benzyloxy)carbonyl]amino}cyclohexanecarboxylic acid, is a compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with an amino group protected by a benzyloxycarbonyl (Cbz) group and a carboxylic acid group.

Méthodes De Préparation

The synthesis of 1-(Cbz-amino)cyclohexanecarboxylic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. One common method includes the reaction of cyclohexanecarboxylic acid with a reagent such as benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine . The reaction proceeds under mild conditions, usually at room temperature, to yield the protected amino acid.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

1-(Cbz-amino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in substitution reactions, especially after deprotection of the Cbz group.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Cbz group yields the free amine, which can further react to form amides, esters, or other derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Cbz-ACCA serves as a crucial building block in peptide synthesis. The Cbz group protects the amino functionality during the coupling reactions, allowing for the formation of peptides without unwanted side reactions .

Medicinal Chemistry

In medicinal chemistry, Cbz-ACCA is employed in designing pharmaceutical compounds. The unique structure contributes to biological activity, making it suitable for developing drugs targeting various diseases .

Bioconjugation

The compound can modify biomolecules such as proteins and nucleic acids, facilitating biochemical assays and studies. This application is vital for creating targeted therapies and understanding molecular interactions .

Structural Biology

Research has demonstrated that constrained cyclic amino acids like Cbz-ACCA can stabilize β-helical motifs in proteins. This stabilization enhances the structural integrity of synthetic nanoconstructs derived from these motifs, which are essential for various biotechnological applications .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Cbz-ACCA in various applications:

- A study focused on its role in stabilizing β-helical motifs indicated that incorporating Cbz-ACCA into synthetic peptides improved their structural stability significantly compared to other amino acids .

- Research on neuroprotective compounds has shown potential therapeutic uses for derivatives of cyclohexanecarboxylic acids, suggesting that modifications involving Cbz-ACCA could lead to new treatments for neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 1-(Cbz-amino)cyclohexanecarboxylic acid primarily involves its role as a protected amino acid. The Cbz group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme interactions .

Comparaison Avec Des Composés Similaires

1-(Cbz-amino)cyclohexanecarboxylic acid can be compared to other protected amino acids, such as:

1-amino-1-cyclohexanecarboxylic acid: This compound lacks the Cbz protecting group and is used in studies of amino acid transport and metabolism.

N-Boc-amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group as a protecting group for the amino functionality.

The uniqueness of this compound lies in its specific protecting group, which offers different reactivity and stability compared to other protecting groups.

Activité Biologique

1-(Cbz-amino)cyclohexanecarboxylic acid, a derivative of cyclohexane, is an amino acid with significant implications in medicinal chemistry and biochemistry. Its unique structure, characterized by a cyclohexane ring and a carboxybenzyl (Cbz) protecting group, influences its biological activity and application in peptide synthesis. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 53527-28-9

The presence of the bulky Cbz group significantly affects the conformational preferences of the molecule, making it a valuable building block for introducing structural constraints in peptides.

This compound is primarily studied for its role as a substrate in enzymatic reactions. It is known to influence the specificity and activity of various enzymes, particularly catalytic antibodies and subtilisin. Its mechanism involves:

- Enzyme Binding : The compound interacts with enzyme active sites, facilitating substrate binding and influencing catalytic efficiency.

- Conformational Stability : Its rigid structure enhances the stability of peptide chains during synthesis, which is crucial for maintaining biological activity in therapeutic applications .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can possess antimicrobial effects, making them potential candidates for developing new antibiotics.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving tyrosine kinase pathways, similar to other indazole derivatives.

Case Studies

- Peptide Synthesis : In a study focusing on peptide synthesis, this compound was incorporated into peptide chains, demonstrating improved stability and bioactivity compared to conventional amino acids. The study highlighted its effectiveness in producing cyclic peptides with enhanced pharmacological properties .

- Enzymatic Reactions : A detailed analysis revealed that this compound serves as an effective substrate for subtilisin, enhancing enzyme specificity and activity. The results indicated that the structural features of this compound contribute to its role in facilitating enzymatic reactions .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other similar compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Peptide synthesis, Drug development |

| 1-Aminocyclopentane-1-carboxylic acid | Limited antimicrobial activity | Less common in peptide synthesis |

| 1-Aminocyclobutane-1-carboxylic acid | Minimal biological activity | Rarely used |

Propriétés

IUPAC Name |

1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-13(18)15(9-5-2-6-10-15)16-14(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRXLKFQBCCVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463495 | |

| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17191-43-4 | |

| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.